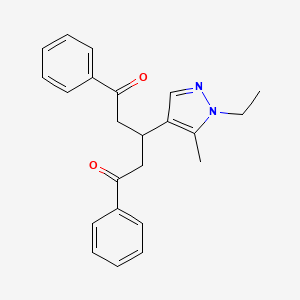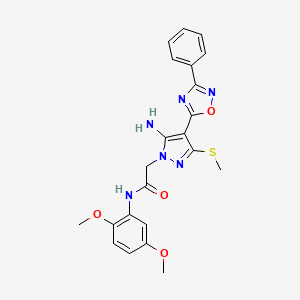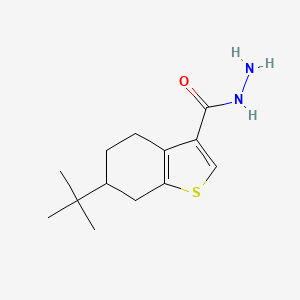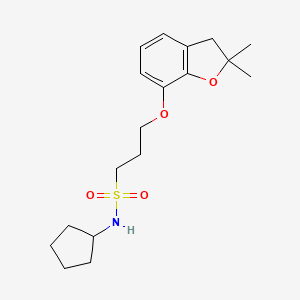
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione, also known as EMPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPPD is a pyrazole-based compound that has been synthesized using various methods.
Mechanism of Action
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit COX-2 and LOX, which are enzymes involved in the inflammatory response. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound increases insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX, which reduces inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound increases insulin sensitivity by activating the AMPK pathway, which improves glucose uptake in cells.
Advantages and Limitations for Lab Experiments
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
The potential therapeutic applications of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione warrant further research. Future studies could focus on the optimization of this compound synthesis methods to improve yields and purity. Additionally, in vivo studies could be conducted to determine the pharmacokinetics and pharmacodynamics of this compound. Future research could also explore the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the development of novel this compound derivatives could lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, this compound is a pyrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound exerts its therapeutic effects through various mechanisms of action, including the inhibition of COX-2 and LOX, induction of apoptosis in cancer cells, and activation of the AMPK pathway. This compound has several advantages for lab experiments, including its stability and low toxicity, but also has limitations such as limited solubility in water. Future research could explore the potential therapeutic applications of this compound and its derivatives.
Synthesis Methods
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been synthesized using various methods, including the reaction of 1,5-diphenylpentane-1,5-dione with ethyl acetoacetate and 4-methyl-1-phenylpyrazol-5-one in the presence of a base. Another method involves the reaction of 1,5-diphenylpentane-1,5-dione with ethyl acetoacetate and 4,5-dimethyl-1-phenylpyrazole-3-one in the presence of a base. These methods have been optimized to produce high yields of this compound.
Scientific Research Applications
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. In vitro studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity in animal models.
Properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-1,5-diphenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-25-17(2)21(16-24-25)20(14-22(26)18-10-6-4-7-11-18)15-23(27)19-12-8-5-9-13-19/h4-13,16,20H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWIQVSTMTPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)
![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/no-structure.png)
![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)

![3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid](/img/structure/B2588887.png)
![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2588888.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588890.png)


![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)
